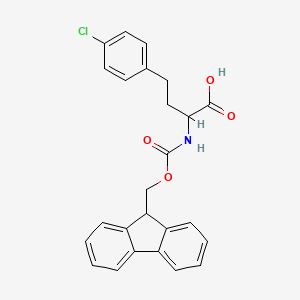

N-Fmoc-4-chloro-D-homophenylalanine

Description

Contextualization within the Field of Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acid analogs that are not found in the genetic code of any organism. mdpi.com They represent a powerful class of molecules that have significantly expanded the toolkit of chemists and biologists. The introduction of UAAs into peptides and proteins allows for the creation of novel structures with enhanced or entirely new functions. This can include increased stability, altered conformation, and the introduction of unique chemical handles for further modification.

The synthesis of peptides incorporating UAAs is often achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. ontosight.ai The Fmoc protecting group on N-Fmoc-4-chloro-D-homophenylalanine is instrumental in this process, as it can be cleanly removed under mild basic conditions to allow for the next amino acid to be coupled. ontosight.ai The ability to create custom peptide libraries using such building blocks facilitates high-throughput screening for the discovery of new bioactive compounds. chemimpex.com

Significance as a Chiral Building Block in Contemporary Peptide Science

The chirality of amino acids plays a critical role in the structure and function of peptides. mdpi.com While natural proteins are composed almost exclusively of L-amino acids, the incorporation of D-amino acids, such as in this compound, can have profound effects. Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. mdpi.com This increased stability is a highly desirable property for peptide-based drugs.

Furthermore, the specific stereochemistry of a chiral building block can influence the three-dimensional conformation of a peptide, which in turn dictates its biological activity. mdpi.com For instance, the substitution of phenylalanine with L- or D-homophenylalanine in opioid peptides has been shown to affect their receptor affinity and selectivity. acs.org The D-homophenylalanine isomer, in particular, can help to constrain the peptide backbone in a way that may be more favorable for binding to a specific receptor. acs.org

Overview of Key Research Trajectories and Academic Relevance

The unique properties of this compound have positioned it as a valuable tool in several key areas of research. In medicinal chemistry, it is used in the design and synthesis of peptide-based therapeutics with improved pharmacokinetic profiles. chemimpex.com The presence of the chloro-substituent offers a site for further chemical modification, enabling the creation of more complex and targeted drug candidates. ontosight.ai

In the field of neuroscience, derivatives of this compound are being explored for their potential to modulate neurotransmitter systems. chemimpex.comchemimpex.com Its incorporation into neuropeptides allows researchers to study the structure-activity relationships of these important signaling molecules and their roles in neurological disorders. chemimpex.com Additionally, the ability of peptides containing homophenylalanine to self-assemble into well-ordered nanostructures has opened up avenues for the development of novel biomaterials, such as hydrogels for tissue engineering. mdpi.com The specific stereochemistry and sequence of these peptides can be tuned to control the architecture and elasticity of the resulting materials. mdpi.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | Fmoc-4-chloro-L-phenylalanine | Fmoc-D-phenylalanine (4-chloro) |

| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid achemblock.com | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid synzeal.com |

| CAS Number | 1260590-79-1 achemblock.com | 175453-08-4 nih.gov | 142994-19-2 peptide.com |

| Molecular Formula | C25H22ClNO4 achemblock.com | C24H20ClNO4 nih.gov | C24H20ClNO4 peptide.com |

| Molecular Weight | 435.9 g/mol achemblock.com | 421.9 g/mol nih.gov | 421.9 g/mol peptide.com |

| Primary Application | Peptide synthesis, drug development chemimpex.com | Peptide synthesis, hydrogel formation chemimpex.comnih.gov | Peptide synthesis, medicinal chemistry ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C25H22ClNO4 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |

InChI Key |

CMSUCSRQQQVXJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |

Origin of Product |

United States |

Integration of N Fmoc 4 Chloro D Homophenylalanine in Peptide Synthesis Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. N-Fmoc-4-chloro-D-homophenylalanine serves as a specialized building block in this process. myskinrecipes.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which is selectively removed at each cycle of the synthesis to allow for the addition of the next amino acid. chemimpex.comchemimpex.com

This compound is classified as an unnatural amino acid, a group of compounds that expand the chemical diversity available for peptide design beyond the 20 common proteinogenic amino acids. sigmaaldrich.com Its structure is notable for two key modifications: the "homo" designation indicates an additional methylene (B1212753) (-CH2-) group in the backbone compared to phenylalanine, and the phenyl side chain is substituted with a chlorine atom at the fourth position.

The incorporation of such residues is a deliberate strategy to impose conformational constraints on the resulting peptide. sigmaaldrich.com The extended backbone and the bulky, halogenated side chain of 4-chloro-D-homophenylalanine restrict the rotational freedom of the peptide backbone. This constraint can induce and stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity and receptor binding affinity. By introducing this building block, chemists can fine-tune the three-dimensional shape of a peptide, potentially enhancing its potency, selectivity, and resistance to enzymatic degradation. sigmaaldrich.com

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents in SPPS. bachem.compeptide.com They are typically used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive OBt active ester. peptide.commdpi.com This intermediate then reacts with the free N-terminal amine of the growing peptide chain on the solid support.

The DIC/HOBt method is a robust and cost-effective choice for many standard couplings. However, for sterically hindered residues like this compound, this method's efficiency can be compromised. researchgate.net The bulky side chain can slow down the reaction rate, potentially leading to incomplete coupling and the formation of deletion sequences (peptides missing one or more amino acids). To mitigate this, extended reaction times or "double coupling" procedures—where the coupling step is repeated—are often employed to drive the reaction to completion.

To address the challenges of coupling sterically demanding amino acids, more potent activating agents from the uronium/aminium and phosphonium (B103445) salt families have been developed. bachem.comsigmaaldrich.comsigmaaldrich.com These reagents generally provide faster reaction rates and higher coupling efficiencies. sigmaaldrich.com

Uronium/Aminium Reagents : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular choices in modern SPPS. bachem.comsigmaaldrich.com They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to generate OBt or OAt active esters, respectively. sigmaaldrich.com HATU is often considered superior for difficult couplings, as the resulting OAt ester is more reactive than its OBt counterpart. sigmaaldrich.comsigmaaldrich.com

Phosphonium Reagents : PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium-based reagent. bachem.comsigmaaldrich.com Like uronium salts, it generates a reactive OBt ester. Phosphonium reagents are known for their high efficiency and are particularly useful in cases where uronium reagents might cause side reactions, such as the guanidinylation of the N-terminal amine. sigmaaldrich.com

These advanced reagents are often the preferred choice for incorporating this compound, as they can significantly improve the yield and purity of the final peptide by ensuring efficient peptide bond formation despite steric challenges.

| Reagent Class | Example(s) | Mechanism/Active Ester | Relative Reactivity | Notes |

|---|---|---|---|---|

| Carbodiimide | DIC/HOBt | Forms OBt ester in situ | Standard | Cost-effective; may require longer coupling times for hindered residues. researchgate.netbachem.com |

| Uronium/Aminium | HBTU | Forms OBt ester | High | Fast and efficient; widely used in automated synthesis. bachem.comsigmaaldrich.com |

| HATU | Forms OAt ester | Very High | Highly efficient for sterically hindered couplings and racemization-prone residues. sigmaaldrich.comsigmaaldrich.com | |

| Phosphonium | PyBOP | Forms OBt ester | High | Excellent for difficult couplings; avoids N-terminal guanidinylation side reactions. sigmaaldrich.comsigmaaldrich.com |

When standard coupling protocols prove insufficient for incorporating highly hindered amino acids, specialized strategies may be necessary. One such approach involves enhancing the acyl-transfer process. In conventional SPPS, the acyl-transfer from the activated amino acid in solution to the resin-bound amine can be kinetically slow. nih.gov

Recent advancements include the development of immobilized ribosome-mimicking molecular reactors that facilitate on-resin, proximity-induced acyl transfers. nih.gov This strategy can bypass the kinetic limitations of the standard two-phase acyl-transfer mechanism, thereby boosting coupling efficiency for N-methylated or other sterically demanding amino acids. nih.gov Another approach involves the in-situ formation of acyl fluorides from the carboxylic acid. Acyl fluorides act as highly reactive activated esters while minimizing steric bulk between the coupling partners, offering an effective method for forming challenging amide bonds. rsc.org These advanced techniques provide powerful tools for synthesizing peptides containing difficult residues like this compound.

The removal of the Fmoc protecting group is a critical step that is repeated throughout the synthesis. This deprotection is typically achieved via a β-elimination mechanism triggered by a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govluxembourg-bio.com The standard protocol involves treating the resin with a 20% piperidine in DMF solution. scielo.org.mxuci.edu

The kinetics of this reaction can be influenced by several factors, including the concentration of piperidine and the steric environment of the Fmoc-protected amine. scielo.org.mxrsc.org For a sterically bulky residue such as this compound, the accessibility of the acidic proton on the fluorenyl ring system to the piperidine base may be slightly reduced. This can lead to slower or incomplete deprotection if standard reaction times are used.

Incomplete deprotection is a serious issue, as it results in the formation of deletion sequences, which are difficult to separate from the target peptide. To ensure complete and efficient Fmoc removal, protocols may be optimized by:

Increasing Reaction Time : Extending the piperidine treatment time (e.g., from 10 minutes to 15-20 minutes) can ensure the reaction goes to completion. scielo.org.mx

Double Deprotection : The resin is treated with the piperidine solution twice to maximize the removal of the Fmoc group. luxembourg-bio.com

Monitoring Fmoc Release : The progress of the deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released into the solution, allowing for real-time assessment of the reaction's efficiency. iris-biotech.de

Studies have shown that Fmoc removal is highly dependent on piperidine concentration. While a 20% solution is standard, lower concentrations require significantly longer reaction times to achieve complete deprotection.

| Piperidine Concentration (% v/v in DMF) | Approximate Time for Complete Deprotection (in solution) | General Observation |

|---|---|---|

| 1% | > 5 minutes | Very slow deprotection rate. scielo.org.mx |

| 5% | ~3 minutes | Slower than standard, may require extended time in SPPS. scielo.org.mx |

| 20% | < 1 minute | Standard concentration, provides rapid and efficient deprotection. scielo.org.mx |

Note: Data is illustrative of general kinetics for Fmoc-amino acids in solution; reaction times on solid support may be longer. Data is based on findings for Fmoc-Val-OH. scielo.org.mx

Selection and Optimization of Solid Supports (e.g., Rink Amide Resin, Wang Resin, TentaGel Resins)

The choice of solid support is a pivotal factor in Solid-Phase Peptide Synthesis (SPPS), directly influencing the outcome of the synthesis of peptides containing this compound. The properties of the resin, such as its chemical composition, linker type, and swelling capacity, must be compatible with the synthetic strategy and the sequence of the target peptide.

Rink Amide Resin: This resin is a popular choice for the synthesis of peptide amides using Fmoc chemistry. uci.edu The Rink Amide linker is acid-labile, allowing for the cleavage of the peptide from the resin with concomitant deprotection of acid-sensitive side-chain protecting groups using standard trifluoroacetic acid (TFA) cocktails. peptide.com For peptides incorporating the hydrophobic this compound, Rink Amide resin provides a robust platform. Optimization of coupling conditions, such as the use of highly efficient coupling reagents like HBTU/HOBt or HATU, is recommended to ensure complete acylation of the sterically hindered amino group of the resin-bound peptide. Double coupling of the this compound may be necessary to drive the reaction to completion, particularly when it is being coupled to a sterically hindered amino acid on the resin.

Wang Resin: Wang resin is the most commonly utilized support for the synthesis of peptides with a C-terminal carboxylic acid via the Fmoc-SPPS strategy. peptide.comaltabioscience.com The p-alkoxybenzyl alcohol linker of the Wang resin allows for cleavage of the peptide under moderately acidic conditions, typically with a solution of 50% TFA in dichloromethane (B109758) (DCM). peptide.com The compatibility of Wang resin with a broad range of solvents and Fmoc-amino acids makes it a versatile option for peptides containing this compound. altabioscience.com Pre-loaded Wang resins, including those with Fmoc-Phe(4-Cl), are commercially available, which can simplify the initial loading step and minimize potential side reactions like racemization. peptide.com However, the ester linkage to the Wang resin can be susceptible to nucleophilic attack, particularly by the deprotected N-terminal amine of a dipeptide, leading to the formation of a diketopiperazine and premature cleavage from the resin. iris-biotech.de This is a critical consideration when the C-terminal or penultimate residue is this compound.

TentaGel Resins: TentaGel resins are composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene matrix, which imparts unique properties beneficial for the synthesis of complex and hydrophobic peptides. rapp-polymere.com The PEG chains create a more solution-like environment within the resin beads, improving solvation and reagent accessibility, which can be particularly advantageous when incorporating bulky and hydrophobic residues like this compound. rapp-polymere.com TentaGel resins exhibit excellent swelling properties in a wide array of solvents, from nonpolar solvents like toluene (B28343) to polar solvents like water. rapp-polymere.com This enhanced solvation can help to minimize inter- and intra-chain aggregation of the growing peptide, a common challenge with hydrophobic sequences. TentaGel S Trityl resins are particularly useful as they suppress diketopiperazine formation due to the steric hindrance of the trityl linker. rapp-polymere.com

Table 1: Comparison of Solid Supports for Peptides Containing this compound

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Advantages | Potential Challenges |

| Rink Amide Resin | Acid-labile | Amide | TFA-based cocktails | Robust for peptide amides. | May require optimized coupling for bulky residues. |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | 50-95% TFA in DCM | Widely used, commercially available pre-loaded. altabioscience.compeptide.com | Susceptible to diketopiperazine formation. iris-biotech.de |

| TentaGel Resins | Various (e.g., Trityl) | Varies | Varies (e.g., mild acid for protected fragments) | Excellent solvation, reduces aggregation of hydrophobic peptides. rapp-polymere.com | Higher cost compared to polystyrene-based resins. |

Mitigation of Common Side Reactions and Synthesis Challenges in SPPS

The synthesis of peptides containing this compound using Fmoc-SPPS can be accompanied by several common side reactions. Understanding and implementing strategies to mitigate these challenges are crucial for obtaining the desired peptide in high purity.

Racemization: The risk of racemization of the this compound residue during activation and coupling must be considered. The use of coupling reagents that minimize racemization, such as those based on carbodiimides in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is recommended. chempep.com Pre-activation times should be kept to a minimum, and the use of excess base should be avoided.

Incomplete Coupling: The steric hindrance and hydrophobicity of this compound can lead to incomplete coupling reactions. To address this, a higher excess of the amino acid and coupling reagents may be employed. Double coupling, where the coupling step is repeated, is a common strategy to ensure the reaction proceeds to completion. Monitoring the coupling reaction using a qualitative test, such as the ninhydrin (B49086) test, is essential to confirm the absence of free amino groups before proceeding to the next deprotection step.

Peptide Aggregation: The presence of the hydrophobic 4-chlorophenyl group can contribute to the aggregation of the growing peptide chain on the solid support, leading to poor solvation and incomplete reactions. This can be mitigated by using resins with PEG linkers, such as TentaGel, which improve solvation. rapp-polymere.com The use of "difficult sequence" disruption strategies, such as the incorporation of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid, can also be beneficial. chempep.com

Aspartimide Formation: While not directly involving this compound, aspartimide formation is a prevalent side reaction in Fmoc-SPPS that can occur if an aspartic acid residue is present in the sequence. nih.gov This base-catalyzed cyclization can lead to the formation of piperidide adducts and racemization. chempep.com The risk can be minimized by using sterically hindered protecting groups for the aspartic acid side chain or by adding HOBt to the piperidine solution used for Fmoc deprotection. chempep.com

Diketopiperazine Formation: As mentioned previously, when using Wang resin, the formation of a diketopiperazine can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. iris-biotech.de This is particularly problematic if the C-terminal or penultimate residue is prone to cyclization. To circumvent this, one can use a 2-chlorotrityl chloride resin, which is more sterically hindered, or by coupling a pre-formed dipeptide where the C-terminal residue is not prone to this side reaction. chempep.com

Solution-Phase Peptide Synthesis Applications

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments that are later coupled together. In the context of incorporating this compound, solution-phase synthesis offers the advantage of allowing for the purification and characterization of intermediates at each step, ensuring the purity of the final product.

The general strategy involves the coupling of an N-terminally protected amino acid (in this case, this compound) with a C-terminally protected amino acid or peptide fragment in a suitable organic solvent. The coupling is mediated by a coupling reagent, and after the reaction is complete, the product is isolated and purified. The protecting groups are then selectively removed to allow for the next coupling step. While this method can be more labor-intensive and time-consuming than SPPS, it can be advantageous for specific applications where precise control over the reaction conditions and purification of intermediates is paramount.

Emerging and Automated Peptide Synthesis Techniques

Recent advancements in peptide synthesis technology have focused on increasing speed, efficiency, and automation. These emerging techniques are well-suited for the incorporation of modified amino acids like this compound.

Continuous Flow Peptide Synthesis for this compound Containing Peptides

Continuous flow peptide synthesis has emerged as a powerful alternative to traditional batch SPPS. In a flow-based system, reagents are continuously passed through a column packed with the solid-phase resin. This approach offers several advantages, including improved heat and mass transfer, reduced reaction times, and the potential for real-time monitoring of the synthesis. thieme-connect.de

For peptides containing this compound, continuous flow synthesis can be particularly beneficial in overcoming challenges associated with its hydrophobicity. The constant flow of reagents can help to minimize aggregation and ensure efficient coupling. The ability to precisely control reaction temperatures in a flow reactor allows for the use of elevated temperatures to accelerate coupling and deprotection steps without significant racemization, provided that the activation of the amino acid is performed in situ and delivered rapidly to the resin. thieme-connect.de Standard Fmoc-SPPS protocols that require 60 to 100 minutes per amino acid incorporation can be significantly shortened, with some flow platforms achieving residue incorporation in a matter of minutes. nih.gov

Microwave-Assisted Peptide Synthesis Methodologies

Microwave-assisted peptide synthesis (MAPS) utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS. The application of microwave irradiation can dramatically reduce synthesis times, often from hours to minutes, while potentially improving the purity of the crude peptide.

The incorporation of the sterically hindered and hydrophobic this compound can be significantly enhanced using MAPS. The focused heating provided by microwaves can overcome the kinetic barriers associated with the coupling of this bulky amino acid, leading to higher coupling efficiencies and reduced reaction times. It is important to carefully optimize the microwave parameters, including power, temperature, and irradiation time, to avoid potential side reactions such as racemization, which can be exacerbated at elevated temperatures. However, with optimized methods, common side reactions are controllable.

Role in Chemical Biology and Advanced Biomolecular Research

Bioconjugation Strategies for N-Fmoc-4-chloro-D-homophenylalanine Derivatives

The presence of the chloro-substituted phenyl ring in this compound offers a reactive handle for various bioconjugation strategies. This allows for the precise attachment of this non-natural amino acid to other biomolecules, leading to the development of innovative therapeutic and diagnostic agents.

Covalent Attachment to Biomolecules for Modulated Delivery and Efficacy

The covalent attachment of peptides containing 4-chloro-D-homophenylalanine to larger biomolecules, such as antibodies or polymers, is a key strategy for improving the delivery and efficacy of therapeutic agents. chemimpex.com This approach is central to the design of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where the specificity of the targeting moiety is combined with the therapeutic potential of the conjugated peptide.

The chloro group on the phenyl ring can participate in various chemical reactions, including nucleophilic aromatic substitution, allowing for stable covalent bond formation with complementary functional groups on the target biomolecule. This ensures that the therapeutic peptide remains attached until it reaches its intended site of action, minimizing off-target effects and enhancing its therapeutic index.

Table 1: Examples of Bioconjugation Reactions for Halogenated Phenylalanine Derivatives

| Reaction Type | Reacting Partner on Biomolecule | Resulting Linkage | Key Features |

| Nucleophilic Aromatic Substitution | Thiol (e.g., from Cysteine) | Thioether | Stable and resistant to hydrolysis. |

| Palladium-Catalyzed Cross-Coupling | Boronic acid (Suzuki coupling) | Carbon-carbon | Versatile for creating diverse structures. |

| "Click" Chemistry (e.g., CuAAC) | Alkyne or Azide | Triazole | High efficiency and biocompatibility. |

This table provides a generalized overview of potential bioconjugation reactions applicable to halogenated phenylalanine derivatives. Specific reaction conditions would need to be optimized for this compound.

Design and Synthesis of Molecular Probes for Biological Systems

The unique properties of this compound make it a valuable component in the design and synthesis of molecular probes for studying biological systems. By incorporating this amino acid into peptides, researchers can introduce functionalities for imaging and detection.

For instance, the chloro-substituent can serve as a site for the attachment of fluorophores or radiolabels. This allows for the creation of peptide-based probes for fluorescence microscopy or positron emission tomography (PET) imaging, enabling the visualization and tracking of biological processes in real-time. The synthesis of such probes typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group plays a crucial role in the stepwise assembly of the peptide chain. chemimpex.com

Exploration in Neuroscience Research

Derivatives of this compound are actively being explored in neuroscience research for their potential to interact with and modulate the function of the central nervous system. chemimpex.comchemimpex.com The introduction of the chloro- and homophenyl- modifications can influence the peptide's conformation, stability, and receptor-binding properties.

Investigation of Neurotransmitter System Modulation

Research has indicated that amino acids and their analogs can have modulatory effects on various neurotransmitter systems. nih.gov While specific studies on this compound are emerging, the broader class of substituted phenylalanine and homophenylalanine derivatives has been investigated for its ability to interact with receptors for neurotransmitters such as GABA and glutamate. mdpi.com

The rationale behind these investigations lies in the structural similarity of these synthetic amino acids to endogenous neurotransmitters or neuromodulators. By subtly altering the structure, for example, through halogenation, researchers aim to develop compounds that can selectively bind to specific receptor subtypes, thereby offering a more targeted approach to modulating neuronal activity.

Contributions to Understanding Neurological Disorder Pathologies

The study of D-amino acids and their derivatives has provided valuable insights into the pathologies of various neurological disorders, including Alzheimer's and Parkinson's disease. nih.gov While direct research linking this compound to specific neurological disorders is still developing, the use of structurally related compounds in animal models has shown promise. For example, para-substituted diindolylmethanes, which share a substituted phenyl motif, have demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov

The incorporation of this compound into peptide sequences could lead to the development of novel research tools to probe the mechanisms of neurodegeneration or to act as potential therapeutic agents that can interfere with pathogenic processes.

Integration into Functional Macromolecules and Novel Biomaterials

The self-assembly properties of Fmoc-protected amino acids are well-documented, leading to the formation of hydrogels and other nanostructures with applications in tissue engineering and drug delivery. The presence of the 4-chloro-D-homophenylalanine residue can influence the physicochemical properties of these self-assembling systems.

The incorporation of this compound into peptides can modulate the intermolecular interactions that drive self-assembly, such as π-π stacking and hydrophobic interactions. This allows for the fine-tuning of the mechanical properties, stability, and drug-release kinetics of the resulting biomaterials. For example, Fmoc-protected peptide hydrogels can be designed to encapsulate therapeutic molecules and release them in a controlled manner.

Furthermore, the integration of this non-natural amino acid into larger macromolecules, such as polymers, can impart new functionalities. For instance, peptide-polymer conjugates can be designed to respond to specific biological stimuli, leading to the development of "smart" biomaterials for targeted drug delivery or regenerative medicine.

Conformational Analysis and Structural Elucidation Within Peptidic Systems Containing N Fmoc 4 Chloro D Homophenylalanine

Impact on Peptide Backbone and Side-Chain Conformation

The unique stereochemistry and functionalization of N-Fmoc-4-chloro-D-homophenylalanine directly impact the local and global conformation of peptides. These modifications can override native folding preferences, leading to novel secondary and tertiary structures.

The presence of a D-amino acid within a peptide sequence composed primarily of L-amino acids acts as a significant conformational constraint. Unlike L-amino acids, which favor right-handed α-helical and β-sheet structures, D-amino acids tend to disrupt these canonical secondary structures. The D-configuration of the homophenylalanine moiety forces the peptide backbone to adopt alternative torsional angles (phi, ψ), often inducing specific turn structures, such as β-turns.

This stereochemical influence can be a critical design element in creating peptides with specific folded geometries. For instance, studies on peptides containing D-alanine have shown that the D-stereochemistry can promote intramolecular interactions, such as CH-π interactions, which are less likely with the corresponding L-amino acid. nih.gov This pre-organization can lead to more defined and rigid structures. nih.gov The extended side chain of homophenylalanine, which introduces an additional methylene (B1212753) group compared to phenylalanine, further increases the conformational space available to the side chain while simultaneously imposing steric limitations on the backbone.

Table 1: Representative Torsional Angles for Amino Acids in Different Secondary Structures

| Secondary Structure | Typical φ (phi) Angle Range | Typical ψ (psi) Angle Range | Stereochemistry |

| Right-handed α-helix | -60° to -50° | -50° to -40° | L-amino acid |

| Parallel β-sheet | -130° to -110° | +120° to +140° | L-amino acid |

| Antiparallel β-sheet | -150° to -130° | +110° to +135° | L-amino acid |

| Type I β-turn (i+2) | +60° | +30° | D-amino acid |

| Type II' β-turn (i+1) | +60° | -120° | D-amino acid |

The substitution of a hydrogen atom with a chlorine atom at the para-position of the phenyl ring introduces significant electronic and steric effects. The chloro group is electron-withdrawing, which alters the charge distribution of the aromatic ring and can influence cation-π and π-π stacking interactions with other aromatic residues.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as a carbonyl oxygen from the peptide backbone or a side chain. acs.org This interaction can serve as a conformational lock, stabilizing specific local structures like β-hairpins or turns. acs.org The strength and geometry of a halogen bond are highly directional, providing a precise tool for engineering peptide conformation.

Advanced Spectroscopic and Computational Approaches

A comprehensive understanding of the structural implications of incorporating this compound requires the application of advanced analytical and computational techniques.

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. A variety of NMR experiments can provide detailed insights into the effects of the 4-chloro-D-homophenylalanine residue.

Chemical Shifts : The ¹H and ¹³C chemical shifts of the peptide backbone and side-chain atoms are highly sensitive to the local electronic environment and conformation. mdpi.com Deviations from random coil values can indicate the presence of stable secondary structures.

Nuclear Overhauser Effect (NOE) : Through-space correlations observed in NOESY experiments provide distance restraints between protons that are close in space (< 5 Å), allowing for the determination of the three-dimensional fold of the peptide. Specific NOE patterns can confirm the presence of turns induced by the D-amino acid.

Scalar Couplings (J-couplings) : Three-bond J-couplings (³J) can be used to determine dihedral angles (e.g., φ angles from ³J(HNHα)) via the Karplus equation, providing critical information about the peptide backbone conformation.

Table 2: Hypothetical NMR Data for a Peptide Containing 4-Chloro-D-homophenylalanine

| Parameter | Observation | Structural Implication |

| Hα Chemical Shift | Upfield shift for residue i+1 | Indicates shielding, possibly due to proximity to the aromatic ring of 4-Cl-D-Hphe at position i. |

| NOE Contact | Strong NOE between NH(i+3) and NH(i) | Suggests a turn conformation, such as a β-turn. |

| ³J(HNHα) Coupling | > 8 Hz for multiple residues | Consistent with an extended or β-sheet-like backbone conformation. |

| ¹⁹F or ¹³C NMR | Shift influenced by solvent polarity | Probes the interaction of the chloro-phenyl group with the solvent or other residues. |

While NMR provides information on solution-state dynamics, X-ray crystallography offers a high-resolution, static picture of the peptide's conformation in the solid state. A crystal structure can precisely define bond lengths, bond angles, and torsional angles. It is particularly valuable for visualizing the supramolecular architecture, revealing how individual peptide molecules pack together in the crystal lattice. This analysis can explicitly show intermolecular interactions such as hydrogen bonds, π-π stacking, and, crucially, any halogen bonds formed by the 4-chloro substituent. Studies on peptides with D-amino acids have demonstrated that they can lead to unique crystal packing arrangements compared to their L-counterparts. nih.gov

Table 3: Illustrative Crystallographic Data for a Peptide Crystal

| Parameter | Value | Significance |

| Space Group | P2₁ | Chiral space group, common for peptides. |

| Resolution | 1.5 Å | High resolution, allowing for precise atomic positions. |

| Torsional Angles (φ, ψ) | +55°, +45° | Confirms a specific non-canonical backbone conformation at the D-amino acid site. |

| Cl···O Distance | 3.1 Å | Suggests a potential halogen bond between the chlorine atom and a backbone carbonyl oxygen. |

| Intermolecular H-bonds | N-H···O=C | Defines the packing of peptides into sheets or other motifs in the crystal lattice. |

Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the dynamic behavior of peptides in solution over time. nih.govnih.gov By simulating the movements of atoms based on a force field, MD can explore the conformational landscape accessible to a peptide containing this compound.

MD simulations can:

Sample a wide range of possible conformations and identify the most stable or populated states.

Visualize and quantify the flexibility or rigidity of different parts of the peptide.

Calculate the free energy differences between various conformations, providing a thermodynamic understanding of the peptide's structural preferences. nih.gov

Simulate the peptide in different environments (e.g., water, membranes) to understand how its conformation adapts.

These simulations complement experimental data by providing a dynamic context for the static structures observed in crystallography and the averaged structures seen in NMR.

Table 4: Typical Parameters for an All-Atom Molecular Dynamics Simulation

| Parameter | Setting | Purpose |

| Force Field | CHARMM36m, AMBERff19SB | Defines the potential energy function for all atoms in the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature, mimicking laboratory conditions. |

| Simulation Time | 100 ns - 1 µs | Length of the simulation, determining the extent of conformational sampling. |

| Temperature | 300 K | Physiological temperature. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely employed for the analysis of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides valuable insights into the conformational properties of the peptide backbone, allowing for the estimation of the relative proportions of common secondary structural motifs like α-helices, β-sheets, and random coils. americanpeptidesociety.org

In a typical CD experiment for a peptide containing this compound, the sample would be dissolved in a suitable solvent, often a buffered aqueous solution or an organic solvent like methanol (B129727) or trifluoroethanol, to mimic different environments. nih.govnih.gov The CD spectrum is then recorded over a specific wavelength range, typically in the far-UV region (190-250 nm), where the peptide backbone amide bonds exhibit characteristic absorption patterns.

The interpretation of the CD spectrum involves analyzing the positions, signs, and magnitudes of the observed electronic transitions. The characteristic CD spectra for different secondary structures are well-established:

α-helices typically show a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-sheets are characterized by a negative band around 218 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coils or disordered structures generally display a strong negative band below 200 nm. americanpeptidesociety.org

For peptides containing aromatic residues and the Fmoc group, additional bands may appear in the near-UV region (250-320 nm) due to the electronic transitions of these chromophores. mdpi.com Careful analysis is required to deconvolute these signals from the backbone contributions.

The experimental data obtained from CD spectroscopy can be used to estimate the percentage of each secondary structure element. This is often achieved by using deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for pure α-helix, β-sheet, and random coil conformations.

The following table illustrates a hypothetical dataset that could be generated from a CD spectroscopic analysis of a peptide containing this compound under different solvent conditions, which are known to influence peptide conformation. nih.govnih.govresearchgate.net

| Solvent System | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) | Secondary Structure Content (%) |

| Aqueous Buffer (pH 7.4) | 198 | -15,000 | α-helix: 10% |

| 220 | -2,500 | β-sheet: 35% | |

| Random Coil: 55% | |||

| 50% Trifluoroethanol | 192 | +5,000 | α-helix: 40% |

| 208 | -18,000 | β-sheet: 15% | |

| 222 | -16,000 | Random Coil: 45% | |

| Methanol | 205 | -8,000 | α-helix: 25% |

| 218 | -5,000 | β-sheet: 20% | |

| Random Coil: 55% |

This is a hypothetical data table for illustrative purposes.

Analytical Methodologies for N Fmoc 4 Chloro D Homophenylalanine and Its Derived Constructs

Purity Assessment and Quality Control in Research Synthesis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of N-Fmoc-4-chloro-D-homophenylalanine. This technique is essential for quality control in research and synthesis, ensuring that the amino acid derivative is free from significant impurities that could interfere with subsequent reactions, such as peptide synthesis. The purity of commercially available this compound is typically specified as greater than or equal to 98%. jk-sci.com For the closely related compound, N-Fmoc-4-chloro-D-phenylalanine, a purity of at least 98.0% is also commonly reported. sigmaaldrich.comsigmaaldrich.com

In a typical HPLC analysis, a reversed-phase column is used, and the mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. The detector is usually a UV spectrophotometer, as the fluorenylmethoxycarbonyl (Fmoc) group has a strong chromophore that absorbs UV light, making it readily detectable.

Key Parameters in HPLC Purity Assessment:

| Parameter | Typical Value/Condition | Purpose |

| Purity Specification | ≥ 98% | Ensures the compound is suitable for use in sensitive applications like peptide synthesis. |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of the compound's purity by separating it from any impurities. |

| Column Type | Reversed-phase (e.g., C18) | Separates compounds based on their hydrophobicity. |

| Detection Method | UV Spectrophotometry | The Fmoc group allows for sensitive detection of the compound. |

The quality of Fmoc-protected amino acids is critical for the successful synthesis of pure peptides. Impurities in the building blocks can lead to lower coupling efficiency, the introduction of deletion or modified sequences, and complications in the purification of the final peptide product.

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Mass Spectrometry, Infrared Spectroscopy, NMR)

Spectroscopic methods are indispensable for the structural confirmation of this compound, ensuring the correct chemical structure has been synthesized.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound (molecular formula C25H22ClNO4), the expected molecular weight is approximately 435.9 g/mol . chemimpex.com Electrospray ionization (ESI) is a common method used for this type of molecule. The expected mass-to-charge ratio (m/z) in positive ion mode would be for the protonated molecule [M+H]+.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The chemical shifts in the NMR spectrum provide information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for a comprehensive structural assignment.

Expected Spectroscopic Data for this compound:

| Technique | Parameter | Expected Observation | Structural Interpretation |

| Mass Spectrometry | Molecular Ion Peak (m/z) | ~436.1 [M+H]⁺ | Confirms the molecular weight of the compound. |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1600, 1480 (aromatic C=C stretch) | Confirms the presence of key functional groups: amine, carboxylic acid, carbamate, and aromatic rings. |

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~7.2-7.8 (aromatic protons), ~5.0-5.3 (CH-NH), ~4.2-4.5 (CH₂-O), ~3.0-3.3 (CH₂-Ar) | Provides information on the number and connectivity of protons in the molecule. |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~175 (C=O, acid), ~156 (C=O, carbamate), ~120-145 (aromatic carbons), ~67 (CH₂-O), ~55 (CH-NH), ~38 (CH₂-Ar) | Reveals the carbon skeleton of the molecule. |

Pre-column Derivatization for Enhanced Detection and Separation (e.g., Fmoc-Cl for LC-MS/MS)

For the analysis of amino acids and their derivatives in complex matrices, or when high sensitivity is required, pre-column derivatization is a widely used strategy. nih.govnih.gov 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common derivatizing agent used for this purpose. nih.govnih.govresearchgate.netresearchgate.net This technique is particularly valuable for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

The derivatization process involves the reaction of Fmoc-Cl with the primary or secondary amine group of the amino acid to form a stable, highly fluorescent, and UV-active derivative. nih.govnih.gov This derivatization offers several advantages:

Enhanced Detection: The Fmoc group provides a strong chromophore and fluorophore, significantly increasing the sensitivity of UV and fluorescence detection. nih.gov

Improved Chromatographic Separation: The addition of the large, nonpolar Fmoc group increases the hydrophobicity of the amino acid, leading to better retention and separation on reversed-phase HPLC columns. nih.govnih.gov

Increased Ionization Efficiency in MS: The Fmoc moiety can improve the ionization efficiency of the analyte in the mass spectrometer, leading to better signal intensity. researchgate.net

Matrix Effect Reduction: Derivatization allows for the purification of the derivatized amino acids from the sample matrix using solid-phase extraction, which reduces ion suppression during LC-ESI-MS/MS detection. nih.gov

The resulting Fmoc-derivatized amino acids can be analyzed by LC-MS/MS using multiple reaction monitoring (MRM) for highly selective and sensitive quantification. nih.govnih.gov This approach is applicable to the analysis of this compound itself (to confirm its identity in a mixture) or, more commonly, to the analysis of the parent amino acid (4-chloro-D-homophenylalanine) after removal of a protecting group from a larger molecule. While Fmoc-Cl is an effective derivatizing agent, it's important to note that its hydrolysis products can sometimes interfere with detection. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.